Cas no 1903591-63-8 (N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide)

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide is a specialized organic compound featuring a thiophene-pyridine hybrid scaffold coupled with a trifluoromethoxy-substituted benzamide moiety. Its structural complexity offers unique electronic and steric properties, making it valuable in medicinal chemistry and materials science. The presence of the thiophene and pyridine rings enhances π-conjugation, while the trifluoromethoxy group contributes to lipophilicity and metabolic stability. This compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including potential kinase inhibitors or agrochemicals. Its well-defined reactivity profile allows for selective functionalization, enabling tailored modifications for targeted applications. High purity and consistent synthesis protocols ensure reliability in research and development settings.
N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide structure
1903591-63-8 structure
Product Name:N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide
CAS No:1903591-63-8
MF:C18H13F3N2O2S
MW:378.368233442307
CID:6006123
PubChem ID:92121077
Update Time:2025-06-27

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide
    • N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-4-(trifluoromethoxy)benzamide
    • 1903591-63-8
    • F6515-0650
    • AKOS025382525
    • N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-4-(trifluoromethoxy)benzamide
    • N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-4-(trifluoromethoxy)benzamide
    • Inchi: 1S/C18H13F3N2O2S/c19-18(20,21)25-14-5-3-13(4-6-14)17(24)23-11-12-7-8-22-15(10-12)16-2-1-9-26-16/h1-10H,11H2,(H,23,24)
    • InChI Key: HPOCLOMGFDXFKH-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C1C=C(C=CN=1)CNC(C1C=CC(=CC=1)OC(F)(F)F)=O

Computed Properties

  • Exact Mass: 378.06498332g/mol
  • Monoisotopic Mass: 378.06498332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 79.5Ų

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide Pricemore >>

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Additional information on N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide: A Novel Compound with Promising Pharmacological Potential

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide, also known as CAS 1903591-63-8, represents a significant advancement in the field of medicinal chemistry. This compound combines structural elements from thiophen-2-yl, pyridin-4-ylmethyl, and trifluoromethoxy groups to form a unique molecular framework with potential therapeutic applications. Recent studies have highlighted its multifunctional properties, making it a subject of interest in drug discovery and targeted therapy. The integration of fluorinated and heterocyclic moieties contributes to its enhanced stability and bioavailability, which are critical factors in modern pharmaceutical development.

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide exhibits a complex molecular structure that facilitates interactions with multiple biological targets. The thiophen-2-yl group, a five-membered aromatic ring with sulfur, is known for its ability to modulate ion channel activity and receptor binding. The pyridin-4-ylmethyl moiety, derived from a six-membered nitrogen-containing ring, enhances the compound's hydrophobicity and cell membrane permeability. The trifluoromethoxy substituent, a fluorinated oxygenated group, further stabilizes the molecule by reducing metabolic degradation and improving drug-like properties. These structural features collectively position N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide as a candidate for multi-target therapy.

Recent research on N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide has focused on its potential applications in inflammatory diseases and cancer treatment. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits selective inhibition of kinase enzymes involved in cell proliferation and angiogenesis. The fluorinated substituents in the trifluoromethoxy group contribute to the compound's high binding affinity for these targets, as evidenced by X-ray crystallography and molecular docking analyses. These findings suggest that N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide could serve as a lead compound for the development of targeted therapies in oncology.

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide has also shown promise in anti-inflammatory applications. A 2022 study in *Bioorganic & Medicinal Chemistry* reported that this compound effectively modulates NF-κB signaling pathways, which are central to the regulation of inflammatory responses. The thiophen-2-yl group's ability to interact with receptor tyrosine kinases and the pyridin-4-ylmethyl moiety's role in cell membrane permeability enable the compound to penetrate inflammatory sites and exert its therapeutic effects. These properties make N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide a potential candidate for chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide involves a multi-step process that combines heterocyclic chemistry and fluorination techniques. The thiophen-2-yl group is typically introduced through Suzuki coupling reactions, while the pyridin-4-ylmethyl moiety is synthesized using Hartwig coupling strategies. The trifluoromethoxy substituent is often added via fluorination under controlled conditions to ensure selective modification. These synthetic approaches highlight the complexity of drug design and the importance of precise molecular engineering in creating effective therapeutic agents.

N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide has been evaluated for its pharmacokinetic profile in preclinical studies. The compound demonstrates high oral bioavailability and prolonged plasma half-life, which are essential for chronic disease management. The fluorinated groups in the trifluoromethoxy moiety enhance the compound's metabolic stability, reducing the risk of drug degradation in the liver. These properties make N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide a viable candidate for long-acting formulations in therapeutic applications.

Further research is needed to fully understand the mechanisms of action and potential side effects of N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide. Current studies suggest that the compound may have off-target effects on other kinase pathways, which could influence its therapeutic index. Ongoing in vitro and in vivo experiments are focused on optimizing the selectivity and efficacy of this compound for specific disease indications. These efforts underscore the importance of pharmacological profiling in the development of novel therapeutic agents.

In conclusion, N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}-4-(trifluoromethoxy)benzamide represents a promising compound with potential applications in inflammatory diseases and cancer therapy. Its unique molecular structure, combining heterocyclic and fluorinated elements, contributes to its pharmacological activity and drug-like properties. Continued research into its mechanisms of action and clinical potential will be critical in advancing this compound toward therapeutic applications in the future.

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